(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the quinazoline and indene derivatives, followed by their coupling with the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways .
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving abnormal cellular signaling .
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate can be compared with other compounds that have similar structural features or functional groups, such as:
- This compound analogs.
- Quinazoline derivatives.
- Indene derivatives .
Uniqueness
Its ability to interact with specific molecular targets also sets it apart from other similar compounds .
Properties
Molecular Formula |
C37H37N5O4 |
---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate |
InChI |
InChI=1S/C37H37N5O4/c43-33-19-20-34(44)42(33)46-35(45)16-8-6-4-2-1-3-5-7-12-26-17-18-27-23-30(24-29(27)22-26)39-37-31-14-9-10-15-32(31)40-36(41-37)28-13-11-21-38-25-28/h9-11,13-15,17-18,21-22,25,30H,1-6,8,16,19-20,23-24H2,(H,39,40,41) |
InChI Key |
ABZVRIHLSKDPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC#CC2=CC3=C(CC(C3)NC4=NC(=NC5=CC=CC=C54)C6=CN=CC=C6)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.